![molecular formula C12H15N5O3 B563686 Entecavir-13C2,15N CAS No. 1329796-53-3](/img/no-structure.png)
Entecavir-13C2,15N
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Overview
Description
Entecavir-13C2,15N is a labeled analogue of Entecavir . It is a potent and selective inhibitor of HBV (Hepatitis B Virus), with an EC50 of 3.75 nM in HepG2 cell . It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body .
Molecular Structure Analysis
The molecular formula of Entecavir-13C2,15N is C10¹³C2H15N4¹5NO3 . It has a molecular weight of 280.26 .Scientific Research Applications
Treatment for Chronic Hepatitis B
Entecavir (ETV) is a drug used as a first-line treatment for chronic hepatitis B (CHB) virus infection . It is a guanosine nucleoside analogue with activity against the hepatitis B virus polymerase . The ETV dosage can range from 0.5 mg to 1 mg once a day .
Oncology Applications
In addition to its conventional use, ETV acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in breast, lung, skin, liver, and prostate tumors . KDM5B is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation .
Tumor Suppressor Gene Regulation
The KDM5B enzyme acts as a transcriptional repressor in tumor suppressor genes, silencing them . Its overexpression leads to drug resistance in certain tumor types .
PI3K/AKT Signaling Pathway Activation
The literature suggests that KDM5B activates the PI3K/AKT signaling pathway . Reducing KDM5B expression decreases AKT signaling, resulting in decreased tumor cell proliferation .
Inhibition of Tumor Cell Proliferation
In silico studies have demonstrated that ETV can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression .
Inhibition of PARP-1 and Prevention of Hepatitis B Virus Reactivation
ETV also appears to inhibit PARP-1 . It has a high genetic barrier, reducing the chance of resistance development . ETV can also prevent the reactivation of the hepatitis B virus in cancer patients , which have proven to be significant advantages regarding its use as a repurposed drug in oncology .
Future Directions
Entecavir-13C2,15N holds promise beyond its original therapeutic indication . It acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in various tumors and is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation . In silico studies have demonstrated that Entecavir-13C2,15N can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression .
properties
CAS RN |
1329796-53-3 |
---|---|
Product Name |
Entecavir-13C2,15N |
Molecular Formula |
C12H15N5O3 |
Molecular Weight |
280.262 |
IUPAC Name |
2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m0/s1/i10+1,11+1,14+1 |
InChI Key |
QDGZDCVAUDNJFG-PUSDEWLCSA-N |
SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N |
synonyms |
2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one-13C2,15N; Baraclude-13C2,15N; BMS 200475-13C2,15N; SQ 34676-13C2,15N; _x000B_ |
Origin of Product |
United States |
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